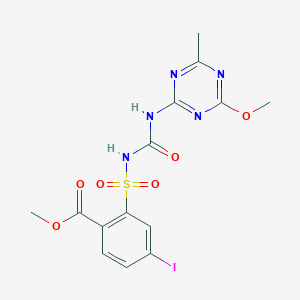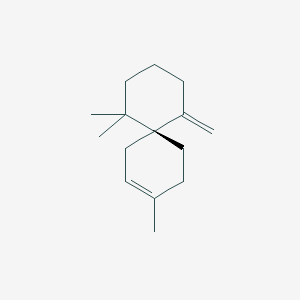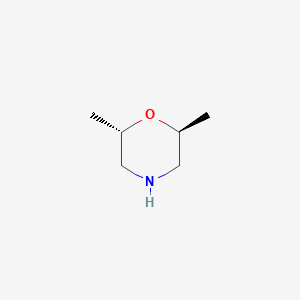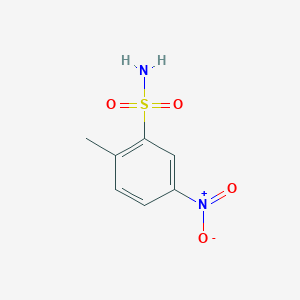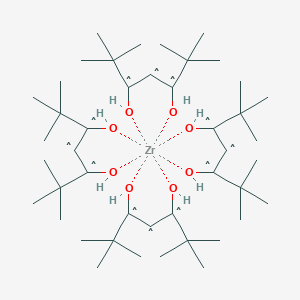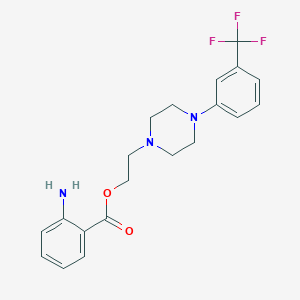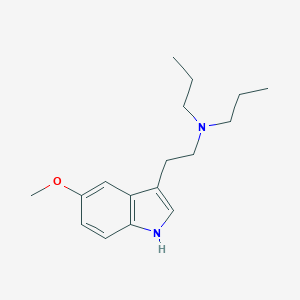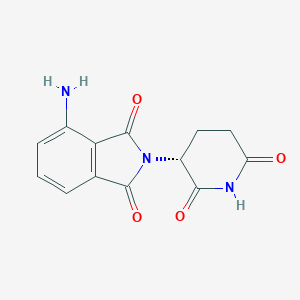
(R)-Pomalidomid
Übersicht
Beschreibung
Pomalidomide, ®- is a third-generation immunomodulatory imide drug derived from thalidomide. It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Pomalidomide has shown improved efficacy and a better toxicity profile compared to its predecessors, lenalidomide and thalidomide .
Wissenschaftliche Forschungsanwendungen
Pomalidomide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of heterobifunctional conjugates for protein degradation studies.
Medicine: It is primarily used in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma.
Industry: Pomalidomide is used in the development of new therapeutic agents and drug delivery systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide involves multiple steps. One common method starts with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide .
Industrial Production Methods
Industrial production methods for pomalidomide focus on optimizing yield and purity. A multi-step continuous flow synthesis has been developed to enhance production efficiency and scalability . Additionally, improved processes for the purification of pomalidomide have been established to achieve a purity greater than 99% .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide undergoes various chemical reactions, including:
Oxidation: Pomalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in the synthesis process to convert intermediates to the final product.
Substitution: Substitution reactions, particularly involving the aromatic amine group, are common in the synthesis of pomalidomide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pomalidomide derivatives, which are used in the development of protein degraders and other therapeutic agents .
Wirkmechanismus
Pomalidomide exerts its effects through multiple mechanisms:
Immunomodulatory Activity: It enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Pomalidomide inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Molecular Targets: It binds to the E3 ligase cereblon, redirecting its ability to signal for protein degradation towards neosubstrates
Vergleich Mit ähnlichen Verbindungen
Pomalidomide is compared with other immunomodulatory imide drugs such as thalidomide and lenalidomide:
Thalidomide: The parent compound, known for its teratogenic effects, has been largely replaced by its safer analogs.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.
Pomalidomide: The most potent IMiD, effective in lenalidomide-resistant cases and with a better toxicity profile
Similar Compounds
- Thalidomide
- Lenalidomide
- Actimid (CC-4047)
Pomalidomide stands out due to its enhanced potency and efficacy, particularly in cases resistant to other treatments .
Eigenschaften
IUPAC Name |
4-amino-2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMNLNDYGZFPF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202271-90-7 | |
| Record name | Pomalidomide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POMALIDOMIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9549G9WCL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmacokinetic difference between the R- and S-enantiomers of Pomalidomide in humans?
A1: While in vitro studies showed different metabolic rates between the R- and S-enantiomers of Pomalidomide, in vivo studies in humans demonstrate that rapid isomeric interconversion occurs. [] This results in comparable exposure to both enantiomers, regardless of whether Pomalidomide is administered as a single enantiomer or as a racemate. [] Therefore, no clinically relevant pharmacokinetic difference exists between the two isomers in humans.
Q2: Has the impact of Pomalidomide (R-) on specific molecular targets been investigated?
A2: While the provided research articles discuss the clinical use of Pomalidomide as a racemic mixture, they do not delve into the specific molecular interactions of the R-enantiomer. Further research focusing on the isolated enantiomer would be needed to answer this question.
Q3: How does the cost of Pomalidomide-based therapies compare to other treatment options for relapsed/refractory Multiple Myeloma?
A3: While drug costs represent a significant portion of the total treatment expense, the study by Ailawadhi et al. (2018) highlights that administration costs, adverse event management, and indirect costs also contribute significantly. [] This study emphasizes the economic benefits of all-oral regimens like Ixazomib-Lenalidomide-Dexamethasone compared to regimens requiring frequent intravenous or subcutaneous administration, such as Daratumumab-Bortezomib-Dexamethasone. [] Notably, this study doesn't directly compare the cost of Pomalidomide (R-) to other therapies, only referencing the use of Pomalidomide-Dexamethasone.
Q4: What are the current treatment patterns for relapsed/refractory Multiple Myeloma in real-world settings, and how does Pomalidomide (R-) fit into these patterns?
A4: The research by [] indicates that the treatment landscape for relapsed/refractory Multiple Myeloma is evolving rapidly due to the introduction of novel agents. While the study doesn't specifically address Pomalidomide (R-), it shows that in Germany between 2016 and 2018, the use of Pomalidomide-based regimens was less frequent compared to other options like Daratumumab or Carfilzomib-based therapies, particularly in the second line of treatment. [] This suggests that further research is needed to define the optimal positioning of Pomalidomide (R-) within the treatment algorithm for this disease.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


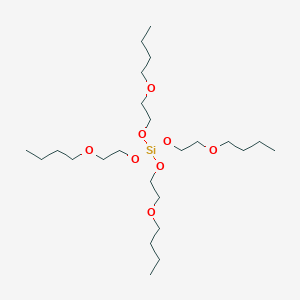
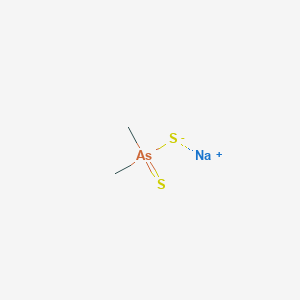
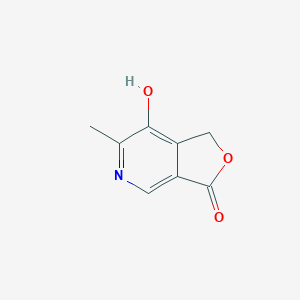
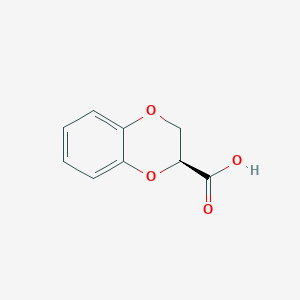
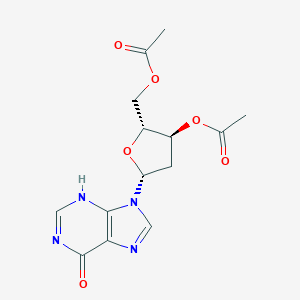
![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)
